4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole
Description
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole. Benzimidazole is known for its broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . Thiadiazole, on the other hand, is recognized for its potential in medicinal chemistry due to its diverse pharmacological activities . The combination of these two moieties in a single compound enhances its potential for various scientific and industrial applications.
Properties
IUPAC Name |
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)5-1-2-6-7(3-5)15-9(14-6)8-4-18-17-16-8/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMJUBVAGSOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole typically involves the condensation of o-phenylenediamine with a suitable thiadiazole precursor under specific reaction conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The thiadiazole moiety contributes to the compound’s ability to disrupt cellular processes by interfering with membrane integrity and enzyme function .
Comparison with Similar Compounds
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, but the presence of the thiadiazole moiety in this compound enhances its pharmacological potential.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their diverse pharmacological activities.
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